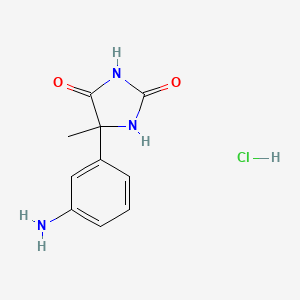

5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

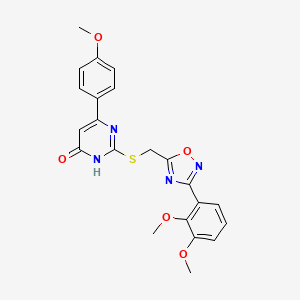

The compound “5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride” is a complex organic molecule. It contains an imidazolidine ring, which is a five-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with alternating double and single bonds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazolidine ring and the attachment of the phenyl ring. One possible method could be a Suzuki-Miyaura coupling, which is a type of reaction that can be used to couple boronic acids with halides .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazolidine and phenyl rings, as well as the amino group. It could potentially undergo a variety of reactions, including those typical of amines and imidazolidines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, amines generally have higher boiling points than similar-sized molecules that don’t contain nitrogen .Wissenschaftliche Forschungsanwendungen

Synthesis of Analogues and Derivatives

- Witchard and Watson (2010) described a simple synthesis pathway for 5-amino-3-methylimidazolidine-2,4-dione, leading to analogues of imidazole alkaloids naamidine A and G, showcasing the compound's utility in synthesizing complex molecules with potential bioactivity (Witchard & Watson, 2010).

- Sedlák et al. (2005) explored the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones, providing insights into the compound's versatility in chemical reactions and its potential applications in developing pharmaceutical agents (Sedlák et al., 2005).

Pharmacological Applications

- Handzlik et al. (2011) focused on the affinity and selectivity toward 5-HT1A with reference to α1-adrenergic receptors among arylpiperazine derivatives of phenytoin, demonstrating the potential of imidazolidine-2,4-dione derivatives in designing compounds with specific receptor affinities, which could be beneficial in developing new psychiatric medications (Handzlik et al., 2011).

- Czopek et al. (2010) synthesized 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives, examining their pharmacological properties, including potential antidepressant and anxiolytic activities, highlighting the therapeutic potential of these compounds (Czopek et al., 2010).

Antimicrobial and Anticancer Properties

- El-Din et al. (2007) investigated the synthesis of imidazothiazole and glycocyamidine derivatives, along with their antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (El-Din et al., 2007).

- Albuquerque et al. (1999) reported on the synthesis and antimicrobial activity of substituted imidazolidinediones and thioxoimidazolidinones, further supporting the role of these compounds in antimicrobial drug development (Albuquerque et al., 1999).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6;/h2-5H,11H2,1H3,(H2,12,13,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRWLKOOUYHNQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(5S,8aS)-5-Benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carbonitrile](/img/structure/B2813869.png)

![(2-Methylsulfonylpyrimidin-4-yl)-(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2813870.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2813876.png)

![9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2813877.png)

![[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B2813878.png)

![4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813879.png)

![N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide](/img/structure/B2813888.png)

![8-Bromo-7-[3-(5-chloro-2-methylanilino)propyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione](/img/structure/B2813890.png)